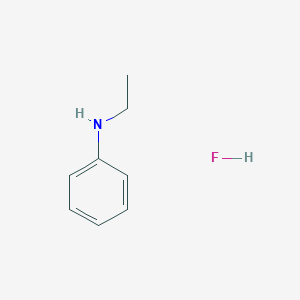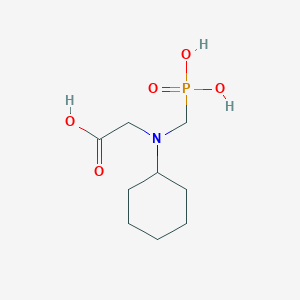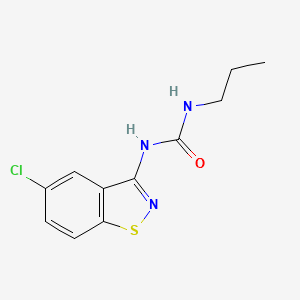
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propylurea moiety. It is of interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea typically involves the reaction of 5-chloro-1,2-benzothiazol-3-amine with propyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental sustainability of the production process.
化学反応の分析
Types of Reactions: 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.
類似化合物との比較
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-ethylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-methylurea
- 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3,4-dichlorophenyl)urea
Comparison: Compared to its analogs, 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-propylurea may exhibit unique properties due to the presence of the propyl group. This can influence its solubility, reactivity, and biological activity. For instance, the propyl group may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the benzothiazole ring can affect its binding affinity to various molecular targets, leading to differences in biological activity.
特性
CAS番号 |
105734-62-1 |
|---|---|
分子式 |
C11H12ClN3OS |
分子量 |
269.75 g/mol |
IUPAC名 |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C11H12ClN3OS/c1-2-5-13-11(16)14-10-8-6-7(12)3-4-9(8)17-15-10/h3-4,6H,2,5H2,1H3,(H2,13,14,15,16) |
InChIキー |
FTBQYJKPXUSVCK-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
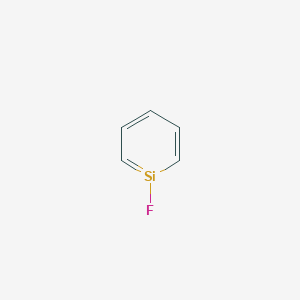
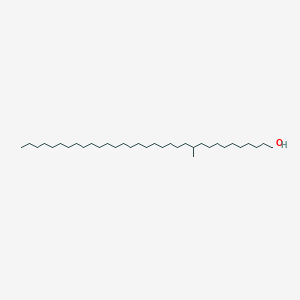
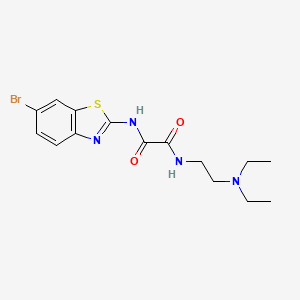
![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

